4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid
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Overview
Description
4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid is an organic compound characterized by the presence of both a hydroxyphenyl group and a benzoic acid moiety. This compound is known for its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in different scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 4-hydroxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carbonyl group can act as an electrophile in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Shares the benzoic acid moiety but lacks the hydroxyphenyl group.
4-Hydroxybenzoyl chloride: Contains the hydroxyphenyl group but is more reactive due to the presence of the acyl chloride group.
Uniqueness
4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid is unique due to the combination of both hydroxyphenyl and benzoic acid groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications compared to its similar compounds.
Properties
Molecular Formula |
C14H10O5 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-(4-hydroxybenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H10O5/c15-11-5-1-10(2-6-11)14(18)19-12-7-3-9(4-8-12)13(16)17/h1-8,15H,(H,16,17) |
InChI Key |
XEWYFIXXJRNLJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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